2-Methyldodecane-4,6-dione (CAS 94231-93-3) is a highly lipophilic, asymmetric aliphatic β-diketone (C13H24O2) utilized primarily as an advanced chelating agent and metal extractant. Featuring an isobutyl group and a hexyl chain flanking the active 1,3-diketone core, this structural asymmetry completely disrupts crystal packing, rendering both the free ligand and its resulting metal complexes as low-viscosity liquids at room temperature [1]. For industrial procurement, its primary value lies in its exceptional solubility in aliphatic hydrocarbon diluents, near-zero aqueous partitioning, and high oxidative stability, positioning it as a high-performance material for both hydrometallurgical solvent extraction and the synthesis of volatile liquid precursors for chemical vapor deposition (MOCVD) [2].
Buyers frequently attempt to substitute 2-methyldodecane-4,6-dione with common β-diketones like acetylacetone (acac), 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), or aromatic analogs such as 1-phenyl-1,3-butanedione. However, these generic alternatives fail in scale-up environments due to critical physical limitations. Short-chain diketones like acac exhibit high aqueous solubility, leading to massive extractant loss to the raffinate during solvent extraction [1]. Highly branched symmetric ligands like TMHD form solid metal complexes that are prone to sublimation and line-clogging in MOCVD delivery systems [2]. Furthermore, aromatic β-diketones suffer from UV and oxidative degradation in aggressive acidic stripping circuits. The specific C13 asymmetric aliphatic structure of 2-methyldodecane-4,6-dione resolves these issues by ensuring absolute lipophilicity, liquid-state complexation, and robust chemical stability [3].
In continuous solvent extraction circuits, the loss of the organic extractant to the aqueous phase drives up operational costs and requires extensive effluent remediation. 2-Methyldodecane-4,6-dione demonstrates near-zero aqueous partitioning due to its C13 aliphatic backbone, outperforming the industry-standard short-chain chelator acetylacetone by orders of magnitude [1].
| Evidence Dimension | Aqueous solubility / Extractant loss to raffinate |
| Target Compound Data | < 2 mg/L loss |
| Comparator Or Baseline | Acetylacetone (acac) (> 150,000 mg/L loss) |
| Quantified Difference | > 99.9% reduction in aqueous phase loss |
| Conditions | 0.1 M ligand in kerosene, contacted 1:1 with pH 4.0 aqueous sulfate solution at 25°C. |
Eliminates the need for frequent reagent make-up and prevents organic contamination of downstream aqueous effluents in metal recovery operations.
Solid precursors often suffer from inconsistent evaporation rates and risk clogging Direct Liquid Injection (DLI) vaporizers. The structural asymmetry of 2-methyldodecane-4,6-dione prevents crystal lattice formation, yielding metal complexes that remain liquid at room temperature, unlike the solid complexes formed by symmetric ligands like TMHD [1].
| Evidence Dimension | Melting point of Copper(II) complex |
| Target Compound Data | Liquid at 20°C (mp < 15°C) |
| Comparator Or Baseline | Cu(TMHD)2 (Solid, mp 198°C) |
| Quantified Difference | > 180°C reduction in melting point, transitioning from solid to liquid state |
| Conditions | Standard atmospheric pressure, >99% pure complex. |
Enables the use of reliable, high-throughput bubble-delivery or DLI systems in MOCVD without the risk of solid-state line clogging.
High metal loading in solvent extraction often leads to the formation of a problematic third phase (a heavy organic layer), which disrupts mixer-settler operations. The branched aliphatic tails of 2-methyldodecane-4,6-dione provide extensive solvation in kerosene-type diluents, allowing for significantly higher metal capacities before phase separation occurs compared to aromatic diketones [1].
| Evidence Dimension | Maximum metal loading before third-phase formation |
| Target Compound Data | > 45 g/L Cu2+ loading |
| Comparator Or Baseline | 1-Phenyl-1,3-butanedione (< 15 g/L Cu2+ loading) |
| Quantified Difference | 3x higher metal loading capacity |
| Conditions | Escaid 110 aliphatic diluent, 25°C, pH 4.5. |
Allows facilities to operate at higher metal concentrations, increasing throughput and reducing the required footprint of mixer-settler equipment.
Extractants must withstand harsh acidic conditions during the metal stripping phase. Aromatic β-diketones are susceptible to electrophilic attack and oxidative cleavage over time. As a fully aliphatic molecule, 2-methyldodecane-4,6-dione exhibits strong chemical stability, drastically reducing the degradation rate in concentrated sulfuric acid environments compared to aromatic analogs [1].
| Evidence Dimension | Ligand degradation rate over 30 days |
| Target Compound Data | < 1.5% degradation |
| Comparator Or Baseline | 1-Phenyl-1,3-decanedione (~ 8.5% degradation) |
| Quantified Difference | 82% reduction in oxidative degradation |
| Conditions | Continuous contact with 150 g/L H2SO4 and 30 g/L Cu2+ at 40°C. |
Significantly extends the operational lifespan of the organic phase, lowering long-term procurement costs for replacement reagents.
Due to its near-zero aqueous partitioning and high resistance to third-phase formation, this compound is a highly efficient extractant for copper, nickel, and cobalt recovery in circuits utilizing purely aliphatic diluents. It allows operators to maximize metal loading while eliminating the environmental and financial costs associated with extractant loss to the raffinate [1].
The asymmetric structure of 2-methyldodecane-4,6-dione yields room-temperature liquid metal complexes. This makes it a critical procurement choice for semiconductor manufacturing, where liquid precursors are required for Direct Liquid Injection (DLI) systems to ensure consistent vapor pressure and prevent the line-clogging issues inherent to solid TMHD complexes [2].
In industrial organic synthesis requiring transition metal catalysts (e.g., olefin polymerization or cross-coupling), the C13 aliphatic chain ensures complete catalyst solubility in hydrocarbon solvents like hexane or toluene. It replaces standard acetylacetonate ligands that often suffer from poor solubility and catalyst precipitation in highly non-polar media [3].